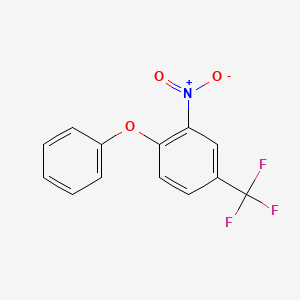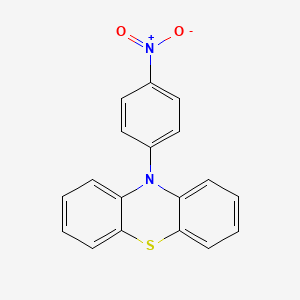![molecular formula C7H4BF6KO B3049226 Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide CAS No. 1985700-36-4](/img/structure/B3049226.png)
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
Vue d'ensemble
Description
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is a chemical compound with the molecular formula C7H4BF6KO and a molecular weight of 268.01 g/mol It is known for its unique structure, which includes a boron atom bonded to a phenyl ring substituted with trifluoromethoxy and trifluoroborate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide typically involves the reaction of 2-(trifluoromethoxy)phenylboronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-(trifluoromethoxy)phenylboronic acid+KHF2→Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce borohydrides .
Applications De Recherche Scientifique
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying boron-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing boron-based pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide involves its ability to participate in transmetalation reactions, particularly in Suzuki-Miyaura coupling . In these reactions, the compound transfers its boron-bound phenyl group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other potassium organotrifluoroborate salts, such as:
- Potassium trifluoro[2-methoxyphenyl]boranuide
- Potassium trifluoro[2-methylthiophenyl]boranuide
Uniqueness
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is unique due to its trifluoromethoxy substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other organotrifluoroborate salts may not be as effective .
Propriétés
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethoxy)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-4-2-1-3-5(6)8(12,13)14;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPCXJRQEGLZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985700-36-4 | |
| Record name | Borate(1-), trifluoro[2-(trifluoromethoxy)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985700-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


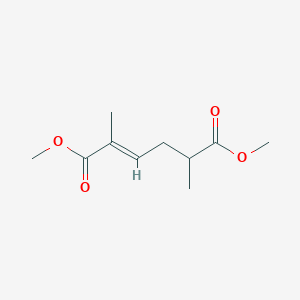
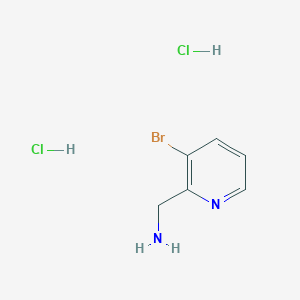
![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
![rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)
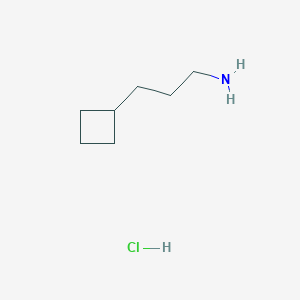
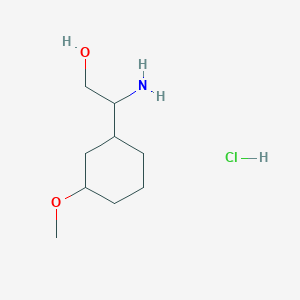
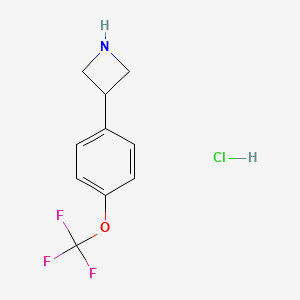
![[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride](/img/structure/B3049155.png)
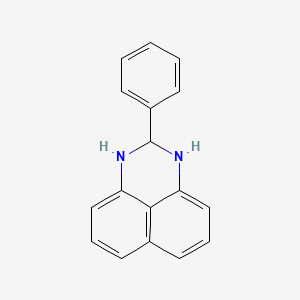
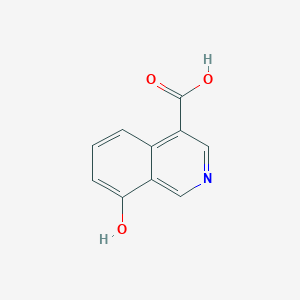

![(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3049163.png)
